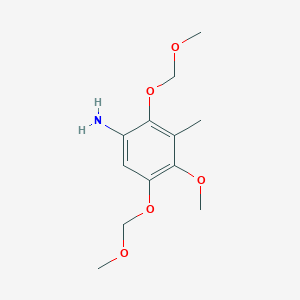
4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline is an organic compound with a complex structure that includes multiple methoxy and methoxymethoxy groups attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: Introduction of methoxy groups to the aromatic ring.
Methoxymethylation: Protection of hydroxyl groups by converting them to methoxymethyl ethers.
Amination: Introduction of the amino group to the aromatic ring.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to meet the required standards for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the amino group to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups to the aromatic ring.
Applications De Recherche Scientifique
4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethoxy groups may influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-2,5-bis(methoxymethoxy)-3-prop-2-enylaniline
- 4-Methoxy-2,5-bis-methoxymethoxy-phenol
- (2,5-bis(methoxymethoxy)phenyl)methanol
Uniqueness
4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. Its combination of methoxy and methoxymethoxy groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
118825-02-8 |
|---|---|
Formule moléculaire |
C12H19NO5 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
4-methoxy-2,5-bis(methoxymethoxy)-3-methylaniline |
InChI |
InChI=1S/C12H19NO5/c1-8-11(18-7-15-3)9(13)5-10(12(8)16-4)17-6-14-2/h5H,6-7,13H2,1-4H3 |
Clé InChI |
LCXDIYAFJHQOHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1OC)OCOC)N)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


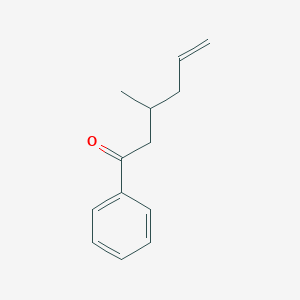

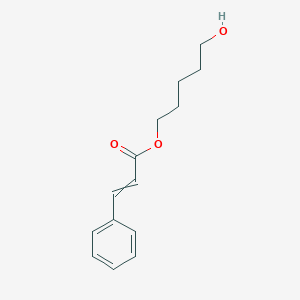
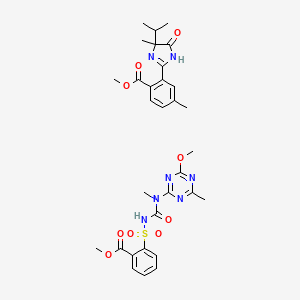
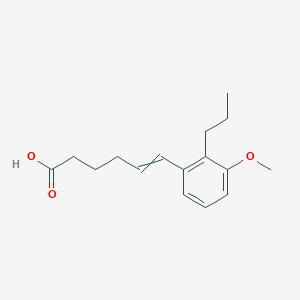
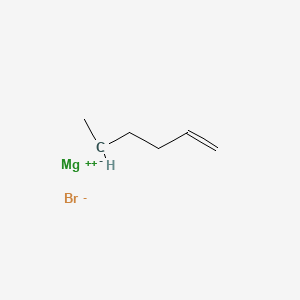
![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)
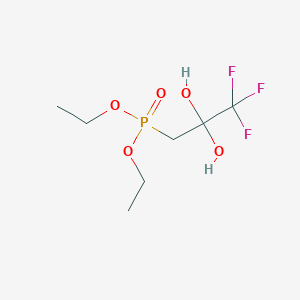
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
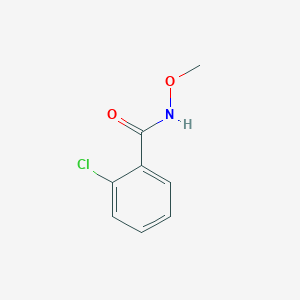
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)

